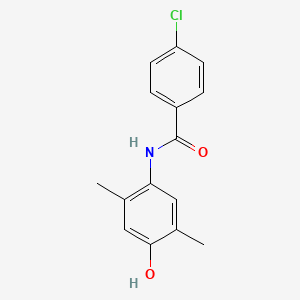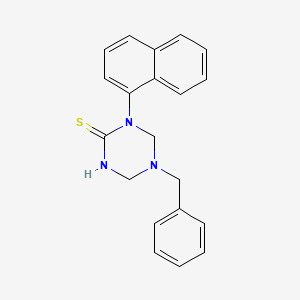
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play important roles in inflammation and pain. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the inhibition of the enzyme 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, which is involved in the production of prostaglandins. Prostaglandins play important roles in inflammation and pain, and their overproduction has been implicated in various diseases. By inhibiting 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide are mainly related to its inhibition of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. By reducing the production of prostaglandins, the compound reduces inflammation and pain. In addition, the compound has been shown to have anti-tumor effects, as it inhibits the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential anticancer and neuroprotective properties. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Investigation of the mechanism of action of the compound in more detail.
4. Exploration of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
6. Development of new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethylaniline with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. It has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-8-14(18)10(2)7-13(9)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPUTXNJIVLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)




![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

